4-Aminobenzoic (4-methoxybenzylidene)hydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminobenzoic (4-methoxybenzylidene)hydrazide typically involves the condensation reaction between 4-aminobenzoic acid hydrazide and 4-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The general reaction scheme is as follows:
4-Aminobenzoic acid hydrazide+4-Methoxybenzaldehyde→4-Aminobenzoic (4-methoxybenzylidene)hydrazide
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Aminobenzoic (4-methoxybenzylidene)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-Aminobenzoic (4-methoxybenzylidene)hydrazide has several scientific research applications, including:
Chemistry: It is used as a reactant in the synthesis of hydrazone Schiff base ligands.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Aminobenzoic (4-methoxybenzylidene)hydrazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme myeloperoxidase, which plays a role in inflammatory responses . The compound’s hydrazide group is crucial for its inhibitory activity, as it interacts with the active site of the enzyme, leading to its inactivation.
Comparison with Similar Compounds
Similar Compounds
- 4-Aminobenzoic (2,3-dimethoxybenzylidene)hydrazide
- 4-Aminobenzoic (2,4-dimethoxybenzylidene)hydrazide
- 4-Aminobenzoic (2-hydroxybenzylidene)hydrazide
- 4-Aminobenzoic (alpha,4-dimethylbenzylidene)hydrazide
Uniqueness
4-Aminobenzoic (4-methoxybenzylidene)hydrazide is unique due to its specific structural features, such as the presence of both an amino group and a methoxybenzylidene group. These features contribute to its distinct chemical reactivity and potential biological activities compared to other similar compounds .
Properties
CAS No. |
97742-06-8 |
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Molecular Formula |
C15H15N3O2 |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
4-amino-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H15N3O2/c1-20-14-8-2-11(3-9-14)10-17-18-15(19)12-4-6-13(16)7-5-12/h2-10H,16H2,1H3,(H,18,19)/b17-10+ |
InChI Key |
DKVLYYLJXQRLNT-LICLKQGHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)N |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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